molecular formula C8H6FN3O B13462279 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine

4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13462279
M. Wt: 179.15 g/mol
InChI Key: DBEASHXMUKTORQ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzohydrazide with cyanogen bromide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-thione: Similar structure but with a thione group instead of an amine.

    4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

4-(3-fluorophenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)

InChI Key

DBEASHXMUKTORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NON=C2N

Origin of Product

United States

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